Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate
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Overview
Description
Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid, featuring an oxane (tetrahydropyran) ring and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate typically involves the esterification of 2-hydroxybenzoic acid with an appropriate alcohol derivative. One common method includes the reaction of 2-hydroxybenzoic acid with 2-(oxan-2-yl)ethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or oxane ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates or oxane derivatives.
Scientific Research Applications
Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active benzoic acid derivatives, which can interact with enzymes or receptors. The oxane ring may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-methoxy-2-oxoethyl)benzoate: Similar ester structure but with a methoxy group instead of an oxane ring.
Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate: Features an ethoxy group instead of an oxane ring.
Uniqueness
Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
834869-32-8 |
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Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
methyl 2-[2-(oxan-2-yloxy)ethoxy]benzoate |
InChI |
InChI=1S/C15H20O5/c1-17-15(16)12-6-2-3-7-13(12)18-10-11-20-14-8-4-5-9-19-14/h2-3,6-7,14H,4-5,8-11H2,1H3 |
InChI Key |
UMTJSHFPQBDEMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCCOC2CCCCO2 |
Origin of Product |
United States |
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